Clindamycin 3-Palmitate

Pharmaceutical impurity profiling Regio‑isomer separation HPLC system suitability

Clindamycin 3‑Palmitate (CAS 68225‑59‑2) is a regio‑isomeric ester of the lincosamide antibiotic clindamycin in which palmitic acid is attached to the 3‑hydroxyl position of the lincosamine sugar rather than the 2‑hydroxyl position found in the pharmacopoeial oral prodrug Clindamycin Palmitate Hydrochloride (clindamycin 2‑palmitate). It is classified as a process‑related impurity (Impurity VI) that forms during synthesis of the active pharmaceutical ingredient and is present in bulk drug substance at typical levels of 0.05 %–0.5 %.

Molecular Formula C34H63ClN2O6S
Molecular Weight 663.4 g/mol
Cat. No. B12076603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin 3-Palmitate
Molecular FormulaC34H63ClN2O6S
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O
InChIInChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)
InChIKeyZGCNMHQDCCSXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Clindamycin 3‑Palmitate? A Technical Reference Guide for Procurement of Regio‑isomeric Impurity Standards


Clindamycin 3‑Palmitate (CAS 68225‑59‑2) is a regio‑isomeric ester of the lincosamide antibiotic clindamycin in which palmitic acid is attached to the 3‑hydroxyl position of the lincosamine sugar rather than the 2‑hydroxyl position found in the pharmacopoeial oral prodrug Clindamycin Palmitate Hydrochloride (clindamycin 2‑palmitate) [1]. It is classified as a process‑related impurity (Impurity VI) that forms during synthesis of the active pharmaceutical ingredient and is present in bulk drug substance at typical levels of 0.05 %–0.5 % [2]. Because this compound is not a therapeutic agent but a reference material required for regulatory analytical method validation, its procurement value is defined entirely by its structural authenticity, chromatographic resolution from the 2‑palmitate API, and availability as a characterised standard .

IdentityRegio‑isomeric impurity standard (3‑O‑palmitate)
Analytical roleHPLC system‑suitability marker for 2‑palmitate API
CharacterisationNMR‑confirmed structure; MS‑verified mass

Why Clindamycin 2‑Palmitate Cannot Substitute for a Characterised Clindamycin 3‑Palmitate Impurity Standard


Generic interchange is not possible because Clindamycin 3‑Palmitate and the 2‑palmitate API are regio‑isomers with identical molecular formulae but distinct chromatographic and spectroscopic signatures [1]. In HPLC systems used for pharmacopoeial purity testing, the 3‑isomer elutes at a different relative retention time and must be resolved from the main 2‑palmitate peak to meet system‑suitability criteria; using the uncharacterised 2‑palmitate API as a surrogate for the 3‑isomer would render impurity profiling methods non‑compliant with ICH Q3A guidelines [2]. Furthermore, the 3‑palmitate ester is essentially inactive in vitro as an intact prodrug, whereas the commercial 2‑palmitate product is selected for its rapid in‑vivo hydrolysis to active clindamycin, meaning that a procurement decision based solely on “clindamycin palmitate” nomenclature without specifying the regio‑chemistry will not serve analytical reference needs [3].

Target standard Clindamycin 3‑Palmitate Regio‑isomeric impurity with certified chromatographic retention and NMR identity.
Cannot substitute Clindamycin 2‑Palmitate API Different retention time; may not meet pharmacopoeial resolution criteria. Inactive prodrug, not an impurity marker.

Quantitative Differentiation Evidence: Clindamycin 3‑Palmitate versus Clindamycin 2‑Palmitate


HPLC Relative Retention Time Differentiation: 3‑Palmitate versus 2‑Palmitate API

Clindamycin 3‑palmitate (Impurity VI) was resolved from clindamycin 2‑palmitate by isocratic reversed‑phase HPLC (C18 column, phosphate buffer‑acetonitrile mobile phase, RI detection). The detection level of the 3‑isomer ranged from 0.05 % to 0.5 % of the bulk drug substance, confirming its distinct retention relative to the 2‑palmitate main peak [1]. In a validated USP‑optimised HPLC method, the retention time of clindamycin palmitate hydrochloride (2‑palmitate) on a cyano column was 5.60 min, whereas lincomycin eluted at 4.47 min and clindamycin HCl at 4.74 min, providing a reference frame for the chromatographic region in which the 3‑isomer must be baseline‑separated [2]. The Chinese Pharmacopoeia further requires that the resolution between clindamycin palmitate (2‑palmitate, RT ≈ 32 min) and clindamycin B‑palmitate (RRT ≈ 0.96) be ≥ 3.0, illustrating the stringency with which positional isomers must be discriminated; the 3‑palmitate impurity must be similarly resolved to pass the related‑substances test (single‑impurity limit 2.0 %, total impurities 7.0 %) [3].

HPLC Retention Time
Analytical context
Distinct RT from 2‑palmitate; detected at 0.05–0.5%
Supports system‑suitability specificity
Resolution ≥3.0 per pharmacopoeia
Pharmaceutical impurity profiling Regio‑isomer separation HPLC system suitability

LC‑MS Molecular Weight Confirmation: Identical Mass but Distinct Regio‑chemistry from 2‑Palmitate

LC‑MS analysis confirmed that clindamycin 3‑palmitate has a molecular weight of 662.41 Da (free base) / 699.85 Da (hydrochloride salt), identical to clindamycin 2‑palmitate [1]. In the Bharathi et al. impurity characterisation study, all 12 impurities including the 3‑isomer were identified by LC‑MS with molecular weights determined from the protonated molecular ion [M+H]⁺, enabling unequivocal differentiation from other co‑occurring impurities such as clindamycin laurate (Impurity II), clindamycin myristate (Impurity IV), and clindamycin B‑palmitate (Impurity VIII) which differ by 28–56 Da [2]. The identical mass means that MS alone cannot distinguish the 3‑palmitate from the 2‑palmitate; therefore, procurement of a reference standard with verified regio‑chemical identity (by NMR) is mandatory for unambiguous peak assignment in analytical methods .

LC‑MS Identity
Analytical context
Identical MW 662.41 Da to 2‑palmitate
MS cannot distinguish regio‑isomers alone
NMR required for structural proof
LC‑MS impurity identification Regio‑isomer mass spectrometry Pharmaceutical reference standard

¹H NMR Structural Authentication: Regio‑specific Proton Shift versus Clindamycin 2‑Palmitate

Structural elucidation of clindamycin 3‑palmitate (Impurity VI) was accomplished using ¹H NMR, ¹³C NMR, IR, and MS [1]. The esterification position was confirmed by the downfield shift of the proton at the 3‑position of the lincosamine sugar (the proton geminal to the palmitate ester) relative to the same proton in clindamycin 2‑palmitate, which bears the ester at the 2‑position and shows a diagnostic upfield shift for the 3‑OH proton . This spectroscopic signature is the definitive differentiator between the two regio‑isomers and is critical for establishing the identity of the reference standard supplied; vendors should provide full ¹H and ¹³C NMR assignment data with each lot .

¹H NMR Structural Proof
Specification review
Downfield shift of 3‑H confirms 3‑O‑palmitate
Regio‑isomeric identity confirmed
Full spectral data from Bharathi 2008
NMR regio‑isomer confirmation Pharmaceutical impurity structural elucidation Analytical reference standard

In‑vitro Antibacterial Activity: 3‑Palmitate Prodrug Inactivity versus Active Clindamycin Base and 2‑Palmitate Hydrolysate

Clindamycin 2‑palmitate as an intact ester is microbiologically inactive in vitro, with MIC values against Staphylococcus aureus exceeding 100 µg/mL, compared to ≤ 0.05 µg/mL for free clindamycin base [1]. Since the 3‑palmitate regio‑isomer shares the same prodrug design (the palmitate ester must be hydrolysed to release active clindamycin), it is likewise expected to be inactive or negligibly active in vitro prior to hydrolysis [2]. The inactive nature of the intact ester is a class‑level feature of all clindamycin 2‑ and 3‑fatty acid esters; antibacterial activity data are therefore not a useful differentiation criterion between the 2‑ and 3‑isomers [3]. The procurement value of the 3‑palmitate lies exclusively in its role as an analytical reference impurity, not as a bioactive agent.

In‑vitro Activity
Class-level
MIC >100 µg/mL (intact ester); base ≤0.05 µg/mL
Inactive prodrug; not for bioactivity use
Class‑level inference; data to verify
Prodrug activation Antibacterial susceptibility testing In‑vitro versus in‑vivo activity

Hydrolysis and Bioavailability: 2‑Palmitate Is a Validated Oral Prodrug; 3‑Palmitate Hydrolysis Kinetics Are Uncharacterised

Clindamycin 2‑palmitate undergoes rapid in‑vivo hydrolysis to active clindamycin base, yielding an oral bioavailability of approximately 87.6 % that is not significantly different from clindamycin hydrochloride [1]. The hydrolysis rate and bioavailability of the 3‑palmitate isomer have not been reported in peer‑reviewed studies, meaning that no quantitative comparison can be made [2]. However, because the 3‑ester is a synthesis by‑product rather than a deliberately developed prodrug, its hydrolysis kinetics may differ from the 2‑ester due to steric and electronic effects of the regio‑isomeric substitution, and it is not qualified as a therapeutic agent . This reinforces that the 3‑palmitate is procured only as an impurity standard, not as a bioequivalent alternative.

Oral Bioavailability
Data to verify
3‑palmitate: no published data
Not interchangeable as prodrug
2‑palmitate bioavailability ~87.6% (Forist 1973)
Prodrug hydrolysis Oral bioavailability Pharmacokinetic differentiation

Pharmacopoeial Impurity Limits and Regulatory Context: Why a Certified 3‑Palmitate Standard Is Required

The Chinese Pharmacopoeia 2020 monograph for Clindamycin Palmitate Hydrochloride sets a single‑impurity limit of 2.0 % and a total‑impurity limit of 7.0 % [1]. ICH Q3A guidelines require that any impurity present at ≥ 0.10 % (for a drug substance with a maximum daily dose ≤ 2 g/day) be identified and that analytical methods be validated with authentic impurity standards [2]. Since clindamycin 3‑palmitate has been detected at 0.05 %–0.5 % in bulk drug substance [3], it falls within or near the ICH identification threshold, making a certified reference standard of the 3‑isomer necessary for method validation, system‑suitability testing, and regulatory submission data packages. Without the correct regio‑isomer standard, the impurity peak cannot be definitively assigned or quantified.

Pharmacopoeial Thresholds
Specification review
Detected at 0.05–0.5%; ICH threshold 0.10%
Meets ICH identification requirement
Standard needed for method validation
Pharmacopoeial monograph ICH Q3A impurity thresholds Regulatory method validation

High‑Value Procurement Scenarios for Clindamycin 3‑Palmitate Reference Standard


HPLC Method Development and Validation for Clindamycin Palmitate Hydrochloride Related Substances

An analytical laboratory developing a stability‑indicating HPLC method for clindamycin palmitate hydrochloride oral solution requires the 3‑palmitate isomer standard to establish system suitability (resolution between 2‑palmitate and 3‑palmitate peaks) and to determine relative response factors for each impurity. The method must meet pharmacopoeial requirements of single‑impurity ≤ 2.0 % and total impurities ≤ 7.0 % [1]. The 3‑palmitate reference standard, characterised by NMR and LC‑MS as Impurity VI in Bharathi et al. (2008), provides the necessary peak‑identification confidence and enables demonstration of method specificity per ICH Q2(R1) [2].

Regulatory ANDA/NDA Impurity Profiling and Dossier Submission

For a generic drug manufacturer filing an Abbreviated New Drug Application for clindamycin palmitate hydrochloride oral suspension, characterisation of all impurities present at ≥ 0.10 % is required per ICH Q3A [3]. The 3‑palmitate isomer, found at 0.05 %–0.5 % in bulk drug, falls within scope. A certified reference standard with full spectroscopic certificates of analysis (¹H/¹³C NMR, MS, IR, HPLC purity) enables the applicant to unambiguously assign the 3‑palmitate peak in the impurity profile and to demonstrate that the manufacturing process controls this regio‑isomer to acceptable levels.

Quality Control Batch Release Testing for API and Finished Dosage Forms

QC laboratories performing routine batch‑release testing of clindamycin palmitate hydrochloride API or oral solution use the 3‑palmitate standard as a system‑suitability marker and for quantitative impurity determination. The standard is injected alongside the test sample to confirm that the chromatographic system resolves the 3‑isomer from the 2‑palmitate main peak and from clindamycin B‑palmitate (RRT ≈ 0.96 relative to 2‑palmitate), with a resolution criterion of ≥ 3.0 [1]. Consistent procurement of the same characterised standard ensures inter‑batch and inter‑laboratory comparability.

Academic and Industrial Research on Clindamycin Ester Regio‑chemistry and Prodrug Design

Research groups investigating structure‑activity relationships of clindamycin fatty‑acid esters utilise the 3‑palmitate isomer as a negative‑control compound to study the impact of esterification position on hydrolysis rate, solubility, and membrane permeability. Because the 2‑palmitate is the clinical prodrug, the 3‑palmitate serves as a regio‑isomeric comparator to probe the specificity of esterases involved in prodrug activation. The well‑characterised spectroscopic data from Bharathi et al. (2008) provide a reliable reference for confirming the identity of synthesised or isolated 3‑palmitate batches [2].

Application
Selection Property
Validation Focus
HPLC Method Development & Validation
Regio‑isomer Resolution Marker
System Suitability & RRF Determination
Regulatory ANDA/NDA Impurity Profiling
Certified Impurity Standard
Peak Assignment & ICH Q3A Compliance
QC Batch Release Testing
System‑Suitability Marker
Resolution & Impurity Quantitation
Clindamycin Ester SAR Research
Negative‑Control Comparator
Regio‑chemistry Impact on Hydrolysis
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